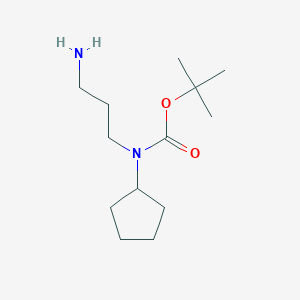
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate (TBCC) is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a derivative of the aminocyclopentane family of compounds and is used in a wide range of applications, from biochemistry to drug synthesis. TBCC is a versatile compound and is used in many different types of experiments, from basic research to advanced medical applications.
Wirkmechanismus
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is an aminocyclopentane derivative and acts as an inhibitor of enzymes in the human body. It binds to the active site of enzymes, preventing them from performing their normal functions. This inhibition of enzyme activity can lead to the inhibition of biochemical pathways, which can have a variety of effects, depending on the enzyme and the pathway being inhibited.
Biochemical and Physiological Effects
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has been used to study the effects of drugs on the human body. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to inhibit the activity of certain enzymes involved in the synthesis of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is a versatile compound and is widely used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects on enzymes can be studied in a variety of ways. However, it is important to note that tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate can be toxic in high concentrations and should be used with caution.
Zukünftige Richtungen
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has a wide range of potential applications in scientific research and drug development. It can be used to study the effects of drugs on the human body, and can be used as a catalyst in organic reactions. In addition, it can be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body. Furthermore, it can be used to study the effects of drugs on biochemical pathways, and to develop new drugs.
Synthesemethoden
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is synthesized via a two-step process. The first step involves the synthesis of 3-aminopropyl-N-cyclopentylcarbamate (APCC) by the reaction of p-toluenesulfonyl chloride with 3-aminopropanol and cyclopentyl bromide in acetonitrile. The second step involves the reaction of APCC with tert-butyl bromide in acetonitrile to form tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate. The reaction is carried out at room temperature and is complete in a few hours.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has been used in a wide range of scientific research applications. It has been used in the synthesis of new drugs, as a catalyst in organic reactions, and as a reagent in biochemical assays. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-6-9-14)11-7-4-5-8-11/h11H,4-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKQLOHZAIWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


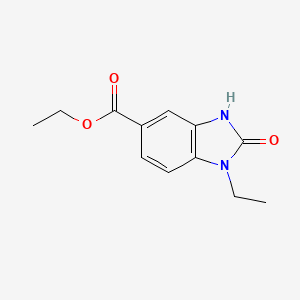

![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)
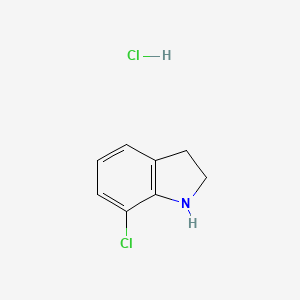
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)
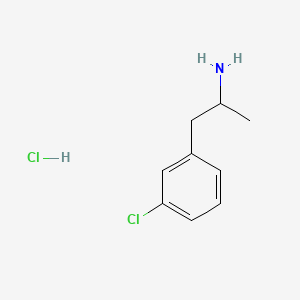
amine hydroiodide](/img/structure/B6144067.png)

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
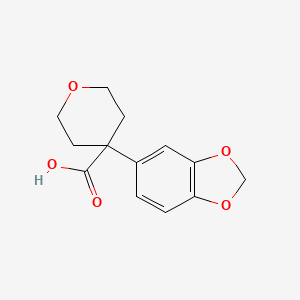
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
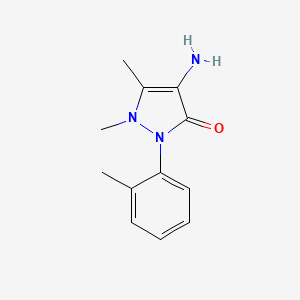
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)